N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide is a complex chemical compound with the molecular formula CHNO and a molecular weight of 259.27 g/mol. This compound is classified as an acetamide derivative, notable for its unique structural features, including a pyrazole ring and hydrazinyl phenyl moiety. The compound is identified by its CAS number 333326-97-9 and is primarily used in scientific research, particularly in chemistry and medicinal studies .
The synthesis of N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide typically involves the reaction between 3,5-diamino-4H-pyrazole and hydrazinyl phenyl acetamide under controlled conditions. The process can be outlined as follows:
The industrial production may utilize batch reactors where temperature and pressure are carefully monitored to optimize yield and purity, often employing high-performance liquid chromatography for analysis.
N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide undergoes several significant chemical reactions:
These reactions are critical for exploring the compound's versatility in synthetic chemistry and its potential applications in medicinal chemistry.
The mechanism of action of N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide involves its interaction with specific biological targets such as enzymes or receptors. The compound's ability to bind to these targets can modulate their activity, leading to various biological effects.
Research often employs techniques like molecular docking and biochemical assays to elucidate these interactions. For instance, the binding affinity of this compound to certain enzymes may provide insights into its potential therapeutic effects .
N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's behavior in various chemical reactions and biological assays.
N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide has a wide range of applications in scientific research:
Cyclin-dependent kinase 2 (CDK2) governs the G1/S and S-phase transitions in the cell cycle by forming complexes with cyclins E and A. Dysregulation of CDK2 activity—through overexpression of cyclins, loss of endogenous inhibitors (e.g., p27), or genetic amplifications—drives uncontrolled cellular proliferation, genomic instability, and metastasis. Hyperactivated CDK2/cyclin E complexes phosphorylate retinoblastoma (Rb) protein, releasing E2F transcription factors that activate genes essential for DNA replication. This aberrant phosphorylation cascade is a hallmark of multiple carcinomas, including breast, lung, and colorectal cancers [3] [9]. CDK2 further promotes oncogenesis by stabilizing DNA replication forks and facilitating centrosome amplification, which accelerates mitotic errors and metastatic dissemination. Inhibition of CDK2 disrupts these processes, inducing G1/S arrest and apoptosis in tumor cells with CDK2 dependency, making it a compelling target for precision oncology [3] [8].
Pyrazole derivatives have emerged as privileged scaffolds for ATP-competitive kinase inhibitors due to their:
Table 1: Key Physicochemical Properties of Pyrazole-Based CDK2 Inhibitors
Property | Value | Significance |
---|---|---|
Molecular Weight | 259.27 g/mol | Optimal for cell permeability |
Formula | C₁₁H₁₃N₇O | High nitrogen content enhances H-bonding capacity |
Solubility (25°C) | 0.83 g/L | Limits bioavailability; formulation refinement needed |
Storage Conditions | 2–8°C, inert atmosphere, dark | Preserves compound stability |
The lead compound N-(4-(2-(3,5-Diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide (CAS 333326-97-9) exemplifies this evolution. Its 3,5-diaminopyrazole moiety acts as an adenine mimetic, while the N-(4-hydrazinylphenyl)acetamide tail occupies a hydrophobic subpocket adjacent to the ATP-binding site [1] [2] [6].
Hydrazinyl-acetamide-pyrazole hybrids integrate three pharmacophores critical for CDK2 inhibition:
Table 2: CDK2 Inhibition and Antiproliferative Activity of Pyrazole Analogs
Compound | CDK2 IC₅₀ (μM) | NCI-60 Mean Growth Inhibition (%) | Notable Activity |
---|---|---|---|
Reference Hybrid | 1.0–3.8* | 65.9–96.5* | G₁ arrest in HCT-116 cells |
AT7519 (Control) | 0.21 | 89.1 | Clinical-stage inhibitor |
*Data for analogs from [8]. Recent studies confirm analogs of this scaffold exhibit IC₅₀ values of 0.96–3.82 μM against CDK2/cyclin A2, with one derivative (Compound 4) achieving 96.47% growth inhibition across the NCI-60 panel. Molecular docking reveals these hybrids adopt binding poses similar to AT7519, a clinical CDK2 inhibitor, with the acetamide group oriented toward the DFG motif [8]. The hydrazine bridge further enables Schiff base formation with carbonyl residues in the kinase active site, augmenting residence time [6] [10].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7